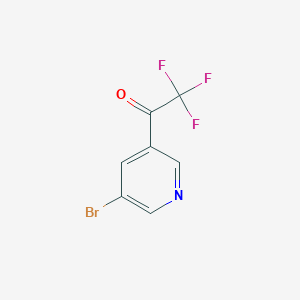
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone” contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 5-position with a bromine atom. Attached to the 3-position of the pyridine ring is a trifluoroethanone group, which consists of a two-carbon chain with a carbonyl (C=O) at one end and three fluorine atoms attached to the other carbon .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyridine ring, the electronegative bromine substituent, and the electron-withdrawing trifluoroethanone group. These features could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the trifluoroethanone group, which contains a reactive carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom and the trifluoroethanone group could impact properties such as polarity, solubility, and boiling/melting points .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone and its derivatives have been utilized in the synthesis of various chemical compounds, demonstrating significant antibacterial and antifungal activities. For example, derivatives synthesized from 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone exhibited good antibacterial and antifungal activities against a range of bacteria and fungi, including Escherichia coli and Candida albicans (Sujatha, Shilpa, & Gani, 2019).
Chemocatalysis and Bioreduction
The compound has also been used in chemocatalysis and bioreduction studies. A series of 1‐aryl‐2,2,2‐trifluoroethanones, including 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone, were chemically synthesized and subsequently used in bioreduction studies using alcohol dehydrogenases (ADHs). This process was integral in developing a stereoselective route towards specific pharmaceutical compounds, such as Odanacatib (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Complexation and Electrocatalysis
Another application involves the complexation of Cm(III) with derivatives of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone in various solutions, an essential process in nuclear chemistry and radioactive waste management. The study of these complexes provided insights into the complexation kinetics and potential applications in extraction processes (Bremer, Geist, & Panak, 2012). Additionally, electrocatalytic carboxylation of derivatives has been studied, showing the potential for synthesis of nicotinic acid derivatives, which are valuable in the pharmaceutical industry (Feng, Huang, Liu, & Wang, 2010).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALOWJQZHSEOII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743196 |
Source


|
| Record name | 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone | |
CAS RN |
886364-44-9 |
Source


|
| Record name | 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


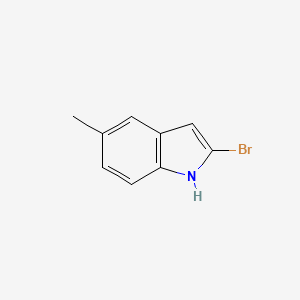
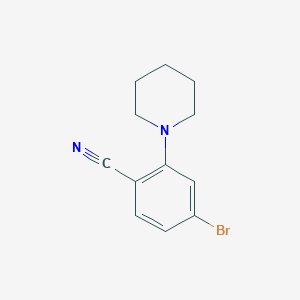
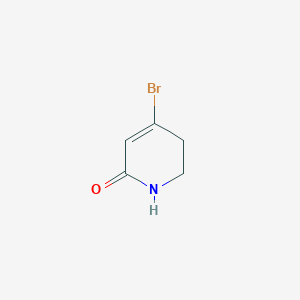
![benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate](/img/structure/B1374706.png)
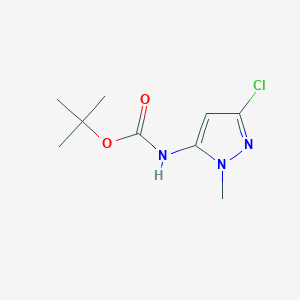
![3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride](/img/structure/B1374711.png)

![Benzo[C]isothiazol-7-amine](/img/structure/B1374716.png)
![3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine](/img/structure/B1374717.png)
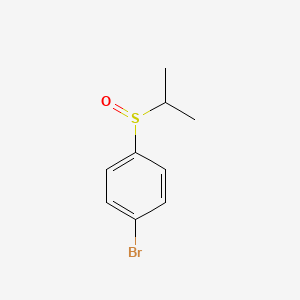
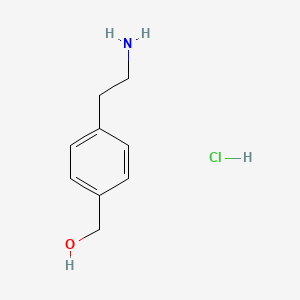
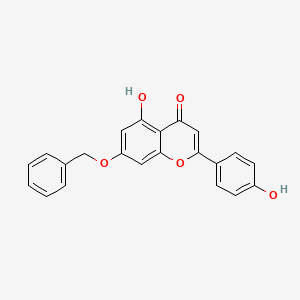
![7-Bromo[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1374723.png)